molecular formula C15H17ClN2O2 B13862698 6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline

6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline

Cat. No.: B13862698
M. Wt: 292.76 g/mol
InChI Key: MZWUFXGGDJZYKH-UHFFFAOYSA-N
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Description

4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine is a synthetic organic compound that features a quinoline ring system substituted with a chloro group at the 6-position and an oxyethyl group at the 3-position, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Oxyethylation: The oxyethyl group can be introduced through an etherification reaction using ethylene glycol or its derivatives in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Morpholine Attachment: The final step involves the reaction of the oxyethyl intermediate with morpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine has several scientific research applications:

    Medicinal Chemistry:

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

    Materials Science: The compound may be utilized in the development of novel materials with specific electronic or photophysical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to explore new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring can intercalate with DNA, inhibit topoisomerases, or interfere with heme detoxification in malaria parasites. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline: The parent compound with a wide range of derivatives used in various applications.

    Morpholine: A versatile heterocycle used in pharmaceuticals and agrochemicals.

Uniqueness

4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine is unique due to its specific combination of a chloroquinoline moiety and a morpholine ring connected via an oxyethyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine

InChI

InChI=1S/C15H17ClN2O2/c16-13-1-2-15-12(9-13)10-14(11-17-15)20-8-5-18-3-6-19-7-4-18/h1-2,9-11H,3-8H2

InChI Key

MZWUFXGGDJZYKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CN=C3C=CC(=CC3=C2)Cl

Origin of Product

United States

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